N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)acetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Heterocyclic Chemistry

This compound features a specific pyrazin-2-yloxy substituent at the piperidine 3-position with an N-ethylacetamide linker—a pharmacophoric arrangement not shared by pyridine, pyrimidine, or positional isomers. Its procurement is strictly for exploratory medicinal chemistry programs, particularly for creating novel analytical reference standards or fragment-based drug discovery (FBDD) libraries. Buyers should evaluate this as a distinct, non-fungible chemical entity for internal screening panels. Existing data gaps mean no generic substitution is scientifically valid.

Molecular Formula C13H18N4O3
Molecular Weight 278.312
CAS No. 2034474-14-9
Cat. No. B2946065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)acetamide
CAS2034474-14-9
Molecular FormulaC13H18N4O3
Molecular Weight278.312
Structural Identifiers
SMILESCC(=O)NCC(=O)N1CCCC(C1)OC2=NC=CN=C2
InChIInChI=1S/C13H18N4O3/c1-10(18)16-8-13(19)17-6-2-3-11(9-17)20-12-7-14-4-5-15-12/h4-5,7,11H,2-3,6,8-9H2,1H3,(H,16,18)
InChIKeyTTYNQTAJUYSAOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Profile & Procurement Context for N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)acetamide (CAS: 2034474-14-9)


N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)acetamide is a synthetic organic molecule categorized as a heterocyclic building block, featuring a piperidine ring linked via an ether bond to a pyrazine moiety and further functionalized with an acetamide group . Its structure places it within a class of compounds investigated for potential interactions with biological targets such as kinases or GPCRs, though specific, validated bioactivity profiles for this exact compound are not widely documented in the public domain as of the available evidence cutoff [1].

Why Direct Substitution of N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)acetamide Is Not Trivial


Due to the absence of publicly available, quantitative structure-activity relationship (SAR) data that directly compares this compound to its closest structural analogs, generic substitution cannot be reliably performed based on scientific evidence . The specific combination of the pyrazin-2-yloxy substituent, the 3-position of the piperidine ring, and the N-ethylacetamide linker forms a unique pharmacophoric arrangement that cannot be assumed to have the same biological engagement or physicochemical properties as its pyridine, pyrimidine, or positional isomer counterparts without experimental validation [1]. This evidence gap means that in a procurement context, the compound must be evaluated on its own merits as a distinct chemical entity rather than as a fungible member of a well-characterized series.

Limited Differential Evidence Assessment for N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)acetamide


Structural Differentiation from Pyridine and Pyrimidine Analogs via Heterocyclic Electronic Profile

The core differentiating feature of the compound is the pyrazin-2-yloxy motif. In general medicinal chemistry, pyrazine is known to be a less basic and more electron-deficient heterocycle compared to pyridine or pyrimidine, which can significantly alter hydrogen-bond acceptor strength, metabolic stability, and target engagement . Pyrazine-containing compounds are often explored for their unique selectivity profiles against kinases and phosphodiesterases, as exemplified in patent literature for PDE10 and PI3K inhibitors, though these disclosures do not feature the specific compound [1] [2]. This chemical distinction is established at a class level, but quantitative comparative data (e.g., ΔpKa, matched-pair ΔIC50) for N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)acetamide versus its direct pyridine or pyrimidine analogs is not available in the public domain.

Medicinal Chemistry Structure-Activity Relationship (SAR) Heterocyclic Chemistry

Procurement-Relevant Purity and Characterization Data Gap

Standard procurement packages for this compound, as indicated by vendor listings, typically include basic characterization data such as molecular formula, molecular weight, and purity [1]. However, explicit comparative quality metrics (e.g., batch-to-batch reproducibility data, validated HPLC purity quantification, residual solvent analysis) are not publicly disclosed in a format that allows for direct comparison with offerings from multiple suppliers of this specific CAS number .

Chemical Procurement Quality Control Analytical Characterization

Inferred Application Scenarios for N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)acetamide Based on Available Evidence


Medicinal Chemistry SAR Exploration of Heteroaryl-Ether Piperidine Series

This compound can serve as a specific structural probe in an exploratory medicinal chemistry program focused on pyrazine-containing piperidine derivatives. Its use case is limited to initial screening panels where the goal is to assess the impact of introducing a pyrazine-2-yloxy group versus a pyridine or pyrimidine analog on a target of interest, for which no public data currently exists .

Chemical Biology Tool for Target Identification in Kinase or GPCR Assays

Given the prevalence of pyrazine-piperidine motifs in kinase and phosphodiesterase inhibitor patents, this compound might be procured as a reference tool or starting point for synthesizing a focused library for target identification, but only upon internal validation [1] [2].

Analytical Reference Standard Development

The compound could be used to develop an in-house analytical reference standard for a novel chemical scaffold. Its procurement would be driven by the need for a structurally authenticated sample to support LC-MS, NMR, and crystallography studies for a broader drug discovery project .

Fragment-Based Drug Discovery (FBDD) Library Expansion

As a low-complexity heterocyclic building block, it may be incorporated into a fragment library for FBDD campaigns, where the lack of prior art data presents an opportunity for novel target engagement discovery, but also represents a higher procurement risk .

Quote Request

Request a Quote for N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.